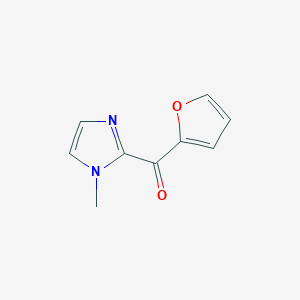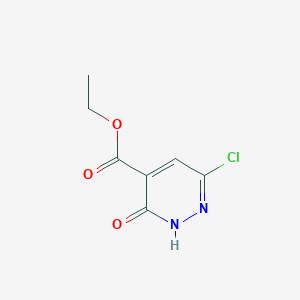
3,5-Diethynylpyridine
Übersicht
Beschreibung
3,5-Diethynylpyridine is a chemical compound with the molecular formula C9H5N . It is used in research and development .
Synthesis Analysis
The synthesis of 3,5-Diethynylpyridine has been explored in various studies. One such study involved the preparation of ethynylarene-containing ferrocenylene macrocycles, where 3,5-Diethynylpyridine was used as a bridging group . Another study reported the reaction of 3,5-diethynylpyridine with FcI2, yielding certain products .Molecular Structure Analysis
The molecular structure of 3,5-Diethynylpyridine is represented by the formula C9H5N .Chemical Reactions Analysis
3,5-Diethynylpyridine has been used in the synthesis of novel bis- and tris-ferrocenylene macrocycles . It has also been involved in reactions with other compounds, yielding various products .Physical And Chemical Properties Analysis
3,5-Diethynylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 233.9±25.0 °C at 760 mmHg, and a flash point of 94.0±15.8 °C . It also has a molar refractivity of 38.7±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Conjugated Macrocycles
3,5-Diethynylpyridine has been used in the synthesis of highly conjugated functionalized macrocycles. These macrocycles exhibit interesting electronic properties due to their conjugated systems and have potential applications in molecular electronics .
Halogen Bonding in Co-crystals
This compound is also involved in co-crystallization processes to form halogen bonds. For example, it can form a cocrystal with N-bromosuccinimide, which is isomorphous to its cocrystal with N-iodosuccinimide . Halogen bonding is a useful tool in materials science and can influence the physical properties of materials.
Organic Electronics
3,5-Diethynylpyridine is utilized in click-chemistry approaches to create π-conjugated polymers for organic electronics applications. These polymers are important for developing advanced materials used in organic light-emitting diodes (OLEDs), solar cells, and transistors .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
One study suggests that it may be involved in ethynyl hydroboration pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Diethynylpyridine. For instance, the compound is sensitive to air and heat, and it is recommended to be stored under an inert atmosphere and at temperatures below -20°C .
Eigenschaften
IUPAC Name |
3,5-diethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERYSOHHELIELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496700 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethynylpyridine | |
CAS RN |
67227-90-1 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 3,5-diethynylpyridine and how is it typically characterized?
A1: 3,5-Diethynylpyridine is an organic compound with the molecular formula C9H5N. Its structure features a pyridine ring with two ethynyl (-C≡CH) groups attached to the 3 and 5 positions. Characterizing this compound typically involves techniques like ¹³C cross-polarization magic angle spinning NMR and infrared spectroscopy (IR). [, ]
Q2: How does 3,5-diethynylpyridine interact with other molecules to form supramolecular structures?
A2: 3,5-Diethynylpyridine can act as a bridging ligand, utilizing its nitrogen atom and ethynyl groups to coordinate with metal centers. For instance, it forms coordination polymers with silver ions, where the ethynyl groups interact with multiple silver atoms, leading to the formation of chains or 2D networks. These networks can further interact to create complex 3D structures. [] Additionally, the nitrogen atom in the pyridine ring can engage in halogen bonding with molecules like N-halosuccinimides. []
Q3: What are some applications of 3,5-diethynylpyridine in material science?
A3: 3,5-Diethynylpyridine serves as a building block for synthesizing porous organic polymers (POPs). When polymerized, the ethynyl groups form polyacetylene chains, while the pyridine rings act as links between these chains. These materials exhibit micro/mesoporous textures and can efficiently capture and release CO2 and water, making them potentially useful for applications like carbon capture and water harvesting. []
Q4: How does 3,5-diethynylpyridine participate in the formation of metal complexes?
A4: The ethynyl groups in 3,5-diethynylpyridine readily react with gold(I) complexes, leading to the formation of various organogold compounds. For example, it can form dinuclear gold complexes where the two gold centers are bridged by the diethynylpyridine unit. These complexes can be further reacted with other ligands or metal complexes to yield diverse multinuclear structures. []
Q5: Are there any known challenges or considerations regarding the stability or handling of 3,5-diethynylpyridine?
A5: While the provided research papers don't directly address stability or handling concerns, it's important to note that 3,5-diethynylpyridine is known to react with N-halosuccinimides to form haloalkynes. [] This reactivity highlights the importance of careful handling and storage to prevent unwanted reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)






![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

